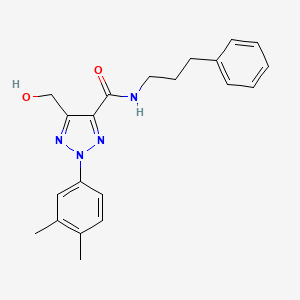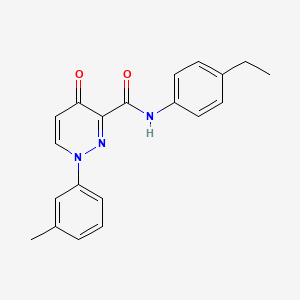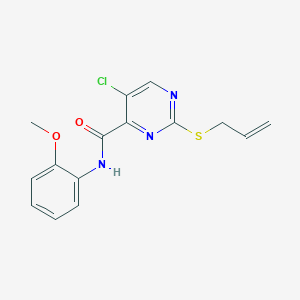![molecular formula C23H24N2O5 B11388587 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11388587.png)
3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl and amino-oxoethyl groups. Its molecular formula is C20H22N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The amino-oxoethyl group is added via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl groups may enhance its binding affinity, while the amino-oxoethyl moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the pyrrole ring and amino-oxoethyl group.
4-Methoxyhydrocinnamic acid: Similar aromatic substitution but different functional groups.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a hydroxyl group instead of an amino-oxoethyl group.
Uniqueness
3-[5-(4-methoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is unique due to its combination of a pyrrole ring, methoxyphenyl groups, and an amino-oxoethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[1-[2-(4-methoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H24N2O5/c1-29-19-9-3-16(4-10-19)21-13-7-18(8-14-23(27)28)25(21)15-22(26)24-17-5-11-20(30-2)12-6-17/h3-7,9-13H,8,14-15H2,1-2H3,(H,24,26)(H,27,28) |
InChI Key |
SKVRHPRBRWKVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=C(C=C3)OC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-3-(4-methoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11388509.png)

![Diethyl {2-benzyl-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11388529.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11388546.png)

![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11388566.png)



![4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388590.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11388594.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B11388596.png)
